methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride
Description
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is a tertiary amine hydrochloride derivative featuring a pyrrole ring substituted with a methyl group at the 1-position and an additional methylamine group at the 3-position. Its molecular formula is C₈H₁₅ClN₂, with a molecular weight of 174.67 g/mol (calculated). The compound’s structure combines a nitrogen-containing heterocyclic aromatic system (pyrrole) with a methylamine side chain, making it structurally distinct from other amine-based compounds used in industrial or pharmaceutical applications.
The pyrrole moiety may influence electronic properties, solubility, and reactivity compared to aliphatic or pyrazole-based amines .
Properties
Molecular Formula |
C7H13ClN2 |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpyrrol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-8-5-7-3-4-9(2)6-7;/h3-4,6,8H,5H2,1-2H3;1H |
InChI Key |
QWWAQMGPAZRPPR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C=C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction Followed by Reductive Amination
One well-documented approach involves a Mannich reaction to introduce the aminomethyl group onto the pyrrole ring, followed by reductive amination to form the methylated amine.
Mannich Reaction:
Diarylpyrrole is dissolved in acetonitrile, and a mixture of secondary aliphatic amine, formaldehyde (40% aqueous), and glacial acetic acid is added dropwise at room temperature. The reaction proceeds for approximately 12 hours, monitored by thin-layer chromatography (TLC).
This step installs the aminomethyl substituent at the 3-position of the pyrrole ring.Reductive Amination:
The intermediate aldehyde formed is dissolved in ethanol, methylamine is added, and the mixture is stirred for 3–4 hours at room temperature. Sodium borohydride is then added to reduce the imine intermediate to the corresponding amine over 6–12 hours.
The reaction progress is monitored by TLC, and upon completion, the mixture is quenched with cold water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the amine.Formation of Hydrochloride Salt:
The free base amine is treated with hydrochloric acid in an appropriate solvent to obtain the hydrochloride salt, which is typically isolated by filtration or crystallization.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| Mannich Reaction | Diarylpyrrole, secondary amine, formaldehyde, acetic acid | Acetonitrile | Room temperature | ~12 hours |
| Reductive Amination | Methylamine, sodium borohydride | Ethanol | Room temperature | 9–16 hours |
| Salt Formation | HCl (aqueous or gas) | Suitable solvent | Ambient | Variable |
This method is supported by detailed experimental data including NMR and mass spectrometry confirming the structure and purity of the product.
Pyrrole Ring Construction via Cyclization and Subsequent Functionalization
Alternative synthetic routes focus on constructing the pyrrole ring with desired substituents already incorporated, followed by functional group transformations:
Cyclization Reaction:
Dimethyl 2-(methoxymethylene)malonate reacts with tosylmethyl isocyanate to form a pyrrole ring system through a cyclization process. This intermediate can be further modified to introduce methyl and aminomethyl groups.Acylation and Reduction:
Acylation of pyrrole derivatives is performed in the presence of a tertiary amine base to trap hydrochloric acid released during the reaction. The acylated imine intermediate is then reduced using sodium borohydride or related hydride reagents in protic solvents to yield the amine.Purification:
The reaction mixture is neutralized, extracted with ethyl acetate, washed, dried over magnesium sulfate, and concentrated. The final product is isolated by vacuum distillation or chromatography.
These steps are often conducted in a "one-pot" fashion, where sequential reactions occur in a single vessel without intermediate isolation, enhancing efficiency and yield.
Analytical Data Supporting Preparation
The synthesized this compound and related derivatives have been characterized extensively by:
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Mannich + Reductive Amination | Stepwise functionalization on pyrrole ring | Straightforward, high specificity | Requires multiple purification steps |
| Cyclization + Acylation/Reduction | Builds pyrrole ring with substituents | Efficient "one-pot" synthesis possible | More complex starting materials and conditions |
| Salt Formation | Conversion to hydrochloride salt | Stabilizes product, facilitates isolation | Additional step post-synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or alkyl halides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrole compounds.
Scientific Research Applications
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl Diethanol Amine (MDEA)
MDEA (C₅H₁₃NO₂) is a tertiary aliphatic amine widely used in CO₂ capture due to its high adsorption capacity, low corrosion, and thermal stability. Key differences include:
- Structure: MDEA lacks a heterocyclic ring, featuring two ethanol groups instead.
- CO₂ Adsorption : Activated MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g at 5 psi, outperforming unmodified mesoporous carbon by 64% .
- Mechanism : MDEA relies on both physical adsorption (surface interactions) and chemical adsorption (amine-CO₂ reactions), whereas the pyrrole-containing compound may exhibit altered reactivity due to aromaticity and lone-pair electron availability .
Table 1: Comparison of Amine-Based CO₂ Adsorbents
| Compound | Structure Type | CO₂ Adsorption (mmol/g) | Key Functional Groups |
|---|---|---|---|
| MDEA | Aliphatic tertiary | 2.63 | -NH-, -OH |
| Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine HCl | Heterocyclic tertiary | Not reported | Pyrrole ring, -NH(CH₃) |
| Activated carbon (reference) | Porous carbon | 1.60 | -OH, -COOH (surface groups) |
Pyrazole-Containing Amine Hydrochlorides
Compounds like 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride (C₆H₁₂ClN₅) and methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride (C₁₀H₁₈ClN₃) share structural similarities but differ in heterocyclic composition:
Table 2: Heterocyclic Amine Hydrochlorides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Applications |
|---|---|---|---|---|
| Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine HCl | C₈H₁₅ClN₂ | 174.67 | Pyrrole | Potential CO₂ capture |
| 3-(1-Methyl-1H-triazol-3-yl)propan-1-amine HCl | C₆H₁₂ClN₅ | 189.65 | Triazole | Pharmaceuticals |
| Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine HCl | C₁₀H₁₈ClN₃ | 203.70 | Pyrazole | Research-grade synthesis |
Oxygen-Containing Cyclic Amines
Methyl[(oxan-3-yl)methyl]amine hydrochloride (C₇H₁₆ClNO) replaces the pyrrole nitrogen with an oxygen atom in a tetrahydropyran ring. Key distinctions include:
- Solubility : Oxygenated cyclic amines may exhibit higher hydrophilicity, whereas pyrrole derivatives are more lipophilic .
Biological Activity
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride, a compound derived from pyrrole, has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H10ClN
- Molecular Weight : 145.62 g/mol
- CAS Number : 1269181-17-0
The compound features a pyrrole ring that is known for its role in various biological systems. The presence of the methyl group on the nitrogen atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes:
- Enzyme Interaction : The compound has shown potential in modulating enzyme activity, particularly in studies involving serotonin transporters (SERTs). It may inhibit SERT, suggesting an antidepressant-like effect, which is crucial for developing treatments for mood disorders .
- Binding Affinity : Research indicates that the compound's structure allows it to bind effectively to active sites on enzymes, which can alter their function and influence biochemical pathways .
Antidepressant Activity
A study highlighted the compound's ability to inhibit SERT, suggesting its potential as an antidepressant. The inhibition of SERT is linked to increased serotonin levels in the synaptic cleft, which can alleviate symptoms of depression. This finding aligns with other research indicating that similar compounds can exhibit antidepressant properties through serotonin modulation .
Cytotoxicity
Preliminary studies have indicated that this compound may possess cytotoxic effects against certain tumor cell lines. This cytotoxicity is likely due to the compound's ability to disrupt cellular processes essential for cancer cell survival .
Study 1: SERT Inhibition
In a controlled experiment involving human platelet-rich plasma, this compound was tested for its SERT inhibitory effects. The results demonstrated significant inhibition at varying concentrations, supporting its potential use in treating depressive disorders .
Study 2: Cytotoxic Effects on Cancer Cells
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at specific concentrations, the compound induced apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent .
Comparative Analysis of Biological Activity
| Activity | Mechanism | Evidence Source |
|---|---|---|
| SERT Inhibition | Modulation of serotonin levels | |
| Cytotoxicity | Induction of apoptosis in tumor cells |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues due to its ability to cross biological membranes.
- Metabolism : Metabolic pathways are yet to be fully elucidated but may involve cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways.
Safety assessments indicate that while the compound shows promise, further studies are required to evaluate long-term effects and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but must avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amine during alkylation steps, followed by HCl-mediated deprotection to yield the hydrochloride salt .
- Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete substitution at the pyrrole nitrogen) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Confirm the presence of the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons) and methylamine moiety (δ 2.3–2.7 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 169 for the free base) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Q. What are the standard protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
- Safety : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles; wear nitrile gloves and goggles .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life under varying conditions .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with receptors (e.g., GPCRs or kinases). Focus on the amine group’s electrostatic interactions with acidic residues (e.g., Asp113 in β2-adrenergic receptors) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes; analyze RMSD and hydrogen-bond persistence .
- SAR Studies : Compare derivatives (e.g., substituting the pyrrole methyl group with halogens) to map pharmacophore requirements .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
- Assay Reproducibility : Validate findings in multiple cell lines (e.g., HEK293 vs. HeLa) and under standardized oxygen/nutrient conditions .
- Metabolite Profiling : Use LC-MS to detect in situ degradation products that may interfere with activity measurements .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl group on the pyrrole with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester-linked promoieties (e.g., acetyl) to improve oral bioavailability, with enzymatic cleavage in target tissues .
- LogP Optimization : Adjust lipophilicity (target LogP = 1–3) via alkyl chain elongation or fluorination to balance membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
